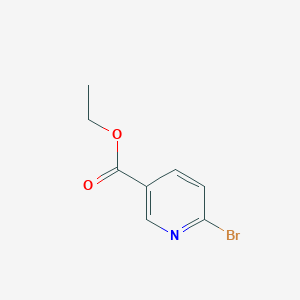

Ethyl 6-bromonicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-bromopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-2-12-8(11)6-3-4-7(9)10-5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOOSJSHTQNLKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10563974 | |

| Record name | Ethyl 6-bromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132334-98-6 | |

| Record name | Ethyl 6-bromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 6-bromonicotinate

Prepared by: Gemini, Senior Application Scientist

Abstract

Ethyl 6-bromonicotinate is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a bromine-substituted pyridine ring and an ethyl ester moiety, offers two distinct and versatile handles for chemical modification. This guide provides a comprehensive technical overview of the core chemical properties, reactivity, and synthetic utility of this compound. We will delve into its physicochemical characteristics, established synthetic routes, and its behavior in key chemical transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. The causality behind experimental choices and detailed protocols are provided to empower researchers, scientists, and drug development professionals in leveraging this versatile reagent for the synthesis of complex molecular architectures and novel pharmaceutical agents.

Introduction and Core Physicochemical Properties

This compound, also known as 6-Bromo-3-pyridinecarboxylic Acid Ethyl Ester, is a nicotinic acid analog that has found significant application as an intermediate in the synthesis of a wide array of functionalized pyridine derivatives.[1] The strategic placement of a bromine atom at the 6-position and an ethyl ester at the 3-position of the pyridine ring makes it a highly valuable substrate for constructing complex molecules, particularly in the development of potential therapeutic agents.[1][2]

The pyridine nucleus is a common scaffold in many pharmaceuticals, and the ability to selectively functionalize it via the reactive sites on this compound is a cornerstone of its utility. The bromine atom serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, while the ester group can be readily transformed into other functional groups such as amides, alcohols, or carboxylic acids.

Physicochemical Data Summary

The fundamental properties of this compound are summarized in the table below. This data is essential for designing experimental setups, purification strategies, and for understanding the molecule's general behavior.

| Property | Value | Source(s) |

| CAS Number | 132334-98-6 | [1] |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| Molecular Weight | 230.06 g/mol | [1] |

| Appearance | White to off-white solid/crystal powder | [3] |

| Melting Point | Data not consistently available; related methyl ester melts at 119-121 °C | [4] |

| Boiling Point | Data not consistently available; related methyl ester boils at 107-110 °C (4 Torr) | [4] |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane | [5] |

| Topological Polar Surface Area (TPSA) | 39.2 Ų | [][7] |

Spectral Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, typically in the δ 7.5-9.0 ppm region. The ethyl group will present as a quartet (CH₂) and a triplet (CH₃) in the upfield region (δ 1.0-4.5 ppm).

-

¹³C NMR: The carbon NMR will display eight distinct signals, including three for the sp² carbons of the pyridine ring attached to hydrogen, two quaternary sp² carbons (one attached to bromine and one to the ester), the carbonyl carbon of the ester, and the two sp³ carbons of the ethyl group.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) and the (M+2)⁺ peak with nearly equal intensity, which is indicative of the presence of a single bromine atom.

Synthesis of this compound

The most direct and common synthesis of this compound involves the esterification of its corresponding carboxylic acid, 6-bromonicotinic acid. This transformation is a standard procedure in organic chemistry, typically achieved under acidic conditions.

Synthetic Workflow: Fischer Esterification

The diagram below illustrates the straightforward conversion of 6-bromonicotinic acid to the target ethyl ester.

Sources

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. CAS 26218-78-0: 6-Bromonicotinic acid methyl ester [cymitquimica.com]

- 4. Mthis compound | 26218-78-0 [chemicalbook.com]

- 5. Buy Ethyl 6-amino-2-bromonicotinate (EVT-13646769) [evitachem.com]

- 7. Ethyl 5-bromo-6-methylnicotinate | C9H10BrNO2 | CID 58170478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl nicotinate(614-18-6) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to Ethyl 6-bromonicotinate (CAS: 132334-98-6): Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary: Ethyl 6-bromonicotinate is a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development. As a substituted pyridine derivative, it offers multiple reactive sites, enabling the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its physicochemical properties, a robust synthesis protocol with mechanistic insights, rigorous methods for purification and characterization, and a discussion of its strategic applications in the synthesis of advanced pharmaceutical intermediates.

Core Compound Profile: Physicochemical Properties and Safe Handling

A thorough understanding of a compound's properties is fundamental to its effective and safe utilization in a laboratory setting. This compound is typically a solid or semi-solid at room temperature.

Key Physicochemical Data

The essential properties of this compound are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 132334-98-6 | [1][2] |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| Molecular Weight | 230.06 g/mol | [1] |

| IUPAC Name | ethyl 6-bromopyridine-3-carboxylate | [3] |

| Alternate Names | 6-Bromo Nicotinic Acid Ethyl Ester; 6-Bromo-3-pyridinecarboxylic Acid Ethyl Ester | [1] |

| Physical Form | Solid or Semi-solid; White to Almost-white Crystal/Powder | [4] |

| Boiling Point | 292 °C | [5] |

| Density | 1.501 g/cm³ | [5] |

| Flash Point | 131 °C | [5] |

Safety, Handling, and Storage

As a halogenated organic compound, this compound requires careful handling to minimize exposure and ensure chemical stability.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[4][6]

-

Storage Conditions: The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. For long-term stability, storage at 2-8°C is recommended.[5] This precaution minimizes potential degradation from atmospheric moisture and oxygen.

Synthesis of this compound via Fischer Esterification

The most direct and reliable method for preparing this compound is the acid-catalyzed Fischer esterification of its parent carboxylic acid, 6-bromonicotinic acid. This method is favored for its high atom economy, use of readily available reagents, and scalability.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of 6-bromonicotinic acid, significantly increasing the electrophilicity of the carbonyl carbon. Ethanol, acting as a nucleophile, then attacks this activated carbon. Subsequent proton transfers and the elimination of a water molecule yield the final ethyl ester product and regenerate the acid catalyst.

Caption: Mechanism of Fischer Esterification.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar esterifications, such as the synthesis of the corresponding methyl ester.[7]

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromonicotinic acid (10.1 g, 50 mmol).

-

Reagent Addition: Add absolute ethanol (150 mL). While stirring, slowly and carefully add concentrated sulfuric acid (2.5 mL) as the catalyst. Causality Note: The large excess of ethanol serves as both the reactant and the solvent, driving the reaction equilibrium towards the product side according to Le Châtelier's principle.

-

Reaction Execution: Heat the mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.

-

Quenching and Workup: After cooling to room temperature, slowly pour the reaction mixture into 300 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (1 x 100 mL) to remove residual water and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Caption: Synthesis and Purification Workflow.

Purification by Column Chromatography

For applications in drug development, achieving high purity (>97%) is essential, as impurities can lead to unforeseen side effects or interfere with subsequent synthetic steps.[] Column chromatography is the standard method for purifying this compound from starting materials and byproducts.

-

Column Preparation: A silica gel slurry is prepared using an appropriate solvent system (e.g., 10% ethyl acetate in hexanes). The slurry is carefully packed into a glass column to create the stationary phase.

-

Sample Loading: The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry, impregnated silica is carefully added to the top of the prepared column. Expertise Note: This dry-loading technique prevents band broadening and results in superior separation compared to liquid loading.

-

Elution: The column is eluted with a gradient or isocratic solvent system, starting with a non-polar mixture (e.g., 5% ethyl acetate in hexanes) and gradually increasing polarity. Fractions are collected in test tubes.

-

Fraction Analysis: The composition of each fraction is analyzed by TLC. Fractions containing the pure product (identified by a single spot at the correct Rf value) are combined.

-

Final Isolation: The solvent from the combined pure fractions is removed under reduced pressure to yield the purified this compound as a white or off-white solid.

Analytical Characterization: Structure and Purity Verification

Rigorous analytical characterization is a self-validating step that confirms the identity, structure, and purity of the synthesized compound.

| Technique | Expected Results |

| ¹H NMR | Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.05 (d, J=2.4 Hz, 1H, Ar-H), 8.28 (dd, J=8.4, 2.4 Hz, 1H, Ar-H), 7.65 (d, J=8.4 Hz, 1H, Ar-H), 4.40 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 1.41 (t, J=7.1 Hz, 3H, -OCH₂CH₃). |

| ¹³C NMR | Predicted ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 164.5 (C=O), 152.0 (Ar-C), 145.0 (Ar-C), 139.5 (Ar-C), 128.5 (Ar-C), 127.0 (Ar-C), 62.0 (-OCH₂), 14.3 (-CH₃). |

| FT-IR | ν (cm⁻¹): ~3000 (Aromatic C-H), ~1725 (Ester C=O stretch), ~1290 (Ester C-O stretch), ~1100 (C-Br stretch). |

| Mass Spec (EI) | m/z: 230/232 [M]⁺ (corresponding to ⁷⁹Br/⁸¹Br isotopes), 201/203 [M-C₂H₅]⁺, 185/187 [M-OC₂H₅]⁺, 156/158 [M-COOC₂H₅]⁺. |

Strategic Applications in Drug Development

This compound is not an active pharmaceutical ingredient (API) itself but is a versatile pharmaceutical intermediate.[9] Its value lies in the strategic placement of three key functional groups that can be selectively manipulated: the bromo substituent, the ester, and the pyridine nitrogen.

-

Bromo Substituent: The bromine atom at the 6-position is a prime handle for carbon-carbon and carbon-heteroatom bond formation. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide array of aryl, alkyl, alkynyl, or amino groups, rapidly building molecular complexity.

-

Ethyl Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a common functional group in many drugs. Alternatively, it can be reduced to a primary alcohol for further derivatization.

-

Pyridine Nitrogen: The nitrogen atom imparts basicity and can be involved in hydrogen bonding, a critical interaction for drug-receptor binding. It also influences the electronic properties of the entire ring system.

Caption: Key Downstream Reactions of this compound.

As a nicotinic acid analog, derivatives of this scaffold have been explored for various therapeutic properties, including potential hypolipidemic (lipid-lowering) effects.[1][7] Its primary role, however, remains as a foundational element for constructing more elaborate molecules in the early phases of drug discovery.

Conclusion

This compound (CAS 132334-98-6) is a high-value building block whose utility is rooted in its straightforward synthesis and versatile reactivity. A disciplined approach to its synthesis, purification, and characterization, as detailed in this guide, ensures the high-purity material required for successful drug discovery campaigns. The ability to leverage its multiple functional handles allows medicinal chemists to efficiently explore chemical space and construct novel compounds with therapeutic potential.

References

-

PubChem. Ethyl 6-bromo-5-nitronicotinate | C8H7BrN2O4 | CID 133097988. [Link]

-

Chemical Synthesis. Ethyl6-bromopyridine-3-carboxylate | CAS 132334-98-6. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate: A Versatile Intermediate for Pharmaceutical Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Ethyl Nicotinate as a Key Intermediate in Organic Synthesis: A Practical Overview. [Link]

-

Sumitomo Chemical. Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. [Link]

- Google Patents.

-

Fonderpharm. Pharmaceutical intermediates. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. Ethyl6-bromopyridine-3-carboxylate | CAS 132334-98-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 132334-98-6 | CAS DataBase [m.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. Mthis compound CAS#: 26218-78-0 [amp.chemicalbook.com]

- 9. Pharmaceutical intermediates [fonderpharm.com]

An In-depth Technical Guide to Ethyl 6-bromonicotinate: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

Ethyl 6-bromonicotinate, a halogenated pyridine derivative, is a pivotal building block in modern medicinal chemistry and drug development. With a molecular weight of 230.06 g/mol , this versatile intermediate serves as a linchpin in the synthesis of a diverse array of complex molecules, including potent kinase inhibitors and potential hypolipidemic agents. This technical guide provides an in-depth exploration of the fundamental properties, synthesis, purification, and analytical characterization of this compound. Furthermore, it delves into its critical applications in cross-coupling reactions and the synthesis of targeted therapeutics, offering field-proven insights and detailed experimental protocols for researchers and scientists in the pharmaceutical industry.

Core Properties and Physicochemical Data

This compound, systematically named ethyl 6-bromo-3-pyridinecarboxylate, is a compound of significant interest due to its reactive bromine atom and ester functionality, which allow for a wide range of chemical transformations.

| Property | Value | Source(s) |

| Molecular Weight | 230.06 g/mol | [1] |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| CAS Number | 132334-98-6 | [1] |

| Synonyms | 6-Bromo Nicotinic Acid Ethyl Ester, 6-Bromo-3-pyridinecarboxylic Acid Ethyl Ester, Ethyl 2-Bromo-5-pyridinecarboxylate | [1] |

| Appearance | White to off-white solid or powder | [2] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Limited solubility in water. | [2] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the esterification of 6-bromonicotinic acid. The choice of esterification method is critical to ensure high yield and purity, preventing the formation of unwanted byproducts.

Synthetic Pathway: Fischer Esterification of 6-Bromonicotinic Acid

The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a reliable method for the synthesis of this compound.[3][4] The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol.

Sources

Structure Elucidation of Ethyl 6-Bromonicotinate: A Multi-Technique Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-bromonicotinate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents, including potential hypolipidemic drugs.[1][2] Its precise molecular architecture—a trifecta of an ethyl ester, a pyridine core, and a bromine substituent—dictates its reactivity and utility in drug design. Unambiguous confirmation of its structure is therefore a non-negotiable prerequisite for its use in any synthetic or developmental workflow. This guide presents a comprehensive, field-proven strategy for the complete structure elucidation of this compound. We move beyond a simple recitation of techniques, instead detailing the scientific rationale behind a multi-pronged analytical approach that integrates Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. This workflow serves as a self-validating system, where each piece of data corroborates the others to build an unshakeable structural assignment.

Foundational Analysis: Molecular Formula and Mass Verification via Mass Spectrometry

Expertise & Causality: The logical first step in any structural elucidation is to determine the molecular weight and elemental formula. Mass spectrometry provides this foundational data with high precision. For a molecule containing bromine, MS offers an immediate and powerful validation checkpoint due to the element's unique isotopic signature.

Experimental Protocol: High-Resolution Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

-

Ionization: Utilize a standard electron ionization (EI) energy of 70 eV. This energy level is optimal for generating a reproducible fragmentation pattern and a discernible molecular ion peak.

-

Analysis: Acquire the mass spectrum over a range of m/z 40–300 to ensure capture of the molecular ion and all significant fragments.

Data Interpretation: The Bromine Isotope Pattern as a Self-Validating Marker

The molecular formula for this compound is C₈H₈BrNO₂.[2] The key to its MS analysis is the natural abundance of bromine's two stable isotopes: ⁷⁹Br (50.54%) and ⁸¹Br (49.46%).[3] This results in a characteristic doublet for any bromine-containing fragment, where the M⁺ and M+2 peaks appear in an approximate 1:1 intensity ratio, providing immediate confirmation of the presence of a single bromine atom.[4]

Table 1: Expected High-Resolution Mass Spectrometry Data for this compound

| m/z (Theoretical) | Ion Formula | Fragment Lost | Key Observation |

| 228.9738 | [C₈H₈⁷⁹BrNO₂]⁺ | Molecular Ion (M⁺) | Part of the characteristic 1:1 isotopic doublet. |

| 230.9718 | [C₈H₈⁸¹BrNO₂]⁺ | Molecular Ion (M+2) | Confirms the presence of one bromine atom. |

| 183.9632 / 185.9612 | [C₆H₃⁷⁹/⁸¹BrNO]⁺ | -OC₂H₅ (Ethoxy radical) | Isotopic doublet confirms Br is on the pyridine ring. |

| 155.9683 / 157.9663 | [C₅H₃⁷⁹/⁸¹BrN]⁺ | -COOC₂H₅ (Carboethoxy group) | Confirms the loss of the entire ester functional group. |

Workflow for Mass Spectrometry Analysis

Caption: Key functional groups and their characteristic IR regions.

Definitive Structural Mapping via Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the cornerstone of structure elucidation. It provides an atomic-level map of the hydrogen and carbon framework, revealing not only the chemical environment of each nucleus but also their connectivity. A full suite of 1D and 2D NMR experiments provides a self-validating dataset that leaves no ambiguity about the final structure.

¹H NMR Spectroscopy: Mapping the Proton Environment

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans for a good signal-to-noise ratio.

Data Interpretation: The ¹H NMR spectrum can be logically divided into two regions: the aromatic (pyridine) protons and the aliphatic (ethyl ester) protons. The splitting patterns (multiplicity) are governed by the n+1 rule and provide direct evidence of neighboring protons. The spectrum of the analogous mthis compound shows protons at δ 9.00, 8.25, and 7.42, which serves as an excellent reference point. [1][5] Table 3: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment | Rationale |

| ~8.95 | Doublet (d) | ~2.4 | 1H | H-2 | Ortho to ring nitrogen and ester group, most deshielded aromatic proton. |

| ~8.20 | Doublet of Doublets (dd) | ~8.4, 2.4 | 1H | H-4 | Coupled to both H-2 and H-5. |

| ~7.45 | Doublet (d) | ~8.4 | 1H | H-5 | Ortho to the bromine atom. |

| ~4.40 | Quartet (q) | ~7.1 | 2H | -OCH₂CH₃ | Methylene protons adjacent to the electron-withdrawing ester oxygen. Coupled to the methyl protons. |

| ~1.40 | Triplet (t) | ~7.1 | 3H | -OCH₂CH₃ | Methyl protons coupled to the adjacent methylene protons. |

¹³C NMR Spectroscopy: The Carbon Backbone

Experimental Protocol: Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum.

Data Interpretation: The spectrum should display 8 distinct signals, corresponding to the 8 unique carbon atoms in the molecule. The chemical shifts are highly diagnostic of the carbon type (carbonyl, aromatic, aliphatic).

Table 4: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~164.5 | C=O | Ester carbonyl carbon, highly deshielded. |

| ~152.0 | C-2 | Aromatic carbon adjacent to nitrogen, deshielded. |

| ~145.0 | C-6 | Aromatic carbon directly attached to bromine. |

| ~140.0 | C-4 | Aromatic CH carbon. |

| ~128.5 | C-5 | Aromatic CH carbon. |

| ~125.0 | C-3 | Aromatic carbon bearing the ester substituent. |

| ~62.0 | -OCH₂CH₃ | Aliphatic carbon bonded to oxygen. |

| ~14.2 | -OCH₂CH₃ | Aliphatic methyl carbon. |

2D NMR: The Final Validation of Connectivity

Expertise & Causality: While 1D NMR provides a list of parts, 2D NMR experiments (COSY, HSQC, HMBC) provide the assembly instructions. They reveal through-bond correlations that piece the individual spins into a complete molecular structure, serving as the ultimate cross-validation.

-

COSY (¹H-¹H Correlation Spectroscopy): Confirms proton-proton couplings. Expected correlations would be seen between H-4 and H-5, H-4 and H-2, and critically, between the -OCH₂- quartet and the -CH₃ triplet of the ethyl group.

-

HSQC (Heteronuclear Single Quantum Coherence): Directly links each proton to the carbon it is attached to. This allows for the unambiguous assignment of all protonated carbons listed in Tables 3 and 4.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Key Expected HMBC Correlations:

-

H-2 to C=O: Confirms the ester is at the C-3 position, adjacent to C-2.

-

H-4 to C=O: Also confirms the ester's position at C-3.

-

-OCH₂- protons to C=O: Unambiguously links the ethyl group to the ester carbonyl.

-

H-5 to C-6: Confirms the bromine atom is at the C-6 position, adjacent to C-5.

HMBC Connectivity Map

Caption: Key 2- and 3-bond HMBC correlations confirming the structure.

Conclusion: An Integrated and Self-Validating Workflow

The structure elucidation of this compound is not achieved by a single technique but by the logical synthesis of data from orthogonal analytical methods. The process is inherently self-validating: MS establishes the elemental formula and the presence of bromine, which is visually confirmed by the isotopic pattern. IR confirms the presence of the required ester and pyridine functional groups. Finally, a full suite of 1D and 2D NMR experiments provides a detailed, unambiguous map of the atomic framework and connectivity, leaving no doubt as to the regiospecific placement of the bromo and ethyl ester substituents.

Overall Elucidation Workflow

Caption: Integrated workflow for the complete structure elucidation.

This systematic approach ensures the highest level of scientific integrity and trustworthiness, providing drug development professionals with absolute confidence in the identity and quality of this critical synthetic intermediate.

References

-

YouTube. Bromo pattern in Mass Spectrometry. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of ethyl ethanoate. [Link]

-

ResearchGate. FTIR (a) and pyridine-FTIR (b) spectra of samples. [Link]

-

University of Calgary. CHEM 2600 Topic 3: Mass Spectrometry (MS). [Link]

-

CET Scientific Services. Pyridine FTIR Spectroscopy. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Ethyl 6-bromonicotinate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Strategic Importance of a Versatile Pyridine Intermediate

In the landscape of medicinal chemistry and pharmaceutical development, the pyridine scaffold is a cornerstone of countless therapeutic agents. Among the myriad of functionalized pyridines, Ethyl 6-bromonicotinate (CAS: 132334-98-6) emerges as a particularly valuable building block. Its structure, featuring a reactive bromine atom and an ester functional group, presents a versatile platform for diversification through cross-coupling reactions and further derivatization. This guide provides a detailed exploration of the principal synthetic routes for preparing this key intermediate from its carboxylic acid precursor, 6-bromonicotinic acid, with a focus on the underlying chemical principles, practical execution, and strategic selection of methodology.

Section 1: Foundational Synthetic Strategies: An Overview

The conversion of 6-bromonicotinic acid to its ethyl ester is a classic esterification reaction. However, the optimal method for this transformation is not a one-size-fits-all solution. The choice is dictated by factors including scale, substrate sensitivity, available reagents, and desired purity. This guide will dissect three primary, field-proven methodologies:

-

Fischer-Speier Esterification: A direct, acid-catalyzed approach representing the most straightforward and atom-economical route.

-

Acyl Chloride Intermediate Route: A high-reactivity, two-step method involving activation of the carboxylic acid with thionyl chloride.

-

Steglich Esterification: A mild, coupling agent-mediated reaction ideal for sensitive substrates where harsh conditions must be avoided.

The following diagram illustrates the strategic decision-making workflow for selecting the appropriate synthetic path.

Caption: High-level overview of synthetic routes from 6-bromonicotinic acid.

Section 2: Method A - Fischer-Speier Esterification

Principle and Mechanistic Insight

The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on the acid-catalyzed nucleophilic acyl substitution between a carboxylic acid and an alcohol.[1][2] The mechanism involves the protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which significantly enhances the electrophilicity of the carbonyl carbon.[3][4] This activation facilitates the attack by the weakly nucleophilic alcohol (ethanol). The reaction is governed by equilibrium, and to achieve high yields, the equilibrium must be shifted toward the product side.[1][5] This is typically accomplished by using a large excess of the alcohol reactant or by removing the water byproduct as it forms.[3][5]

Experimental Protocol

Table 1: Reagents and Materials for Fischer Esterification

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |

| 6-Bromonicotinic Acid | 202.01 | 10.0 g | 49.5 | Starting Material |

| Absolute Ethanol (EtOH) | 46.07 | 150 mL | - | Reagent and Solvent |

| Concentrated Sulfuric Acid | 98.08 | 2.5 mL | ~45.9 | Catalyst |

| Saturated NaHCO₃ (aq) | - | As needed | - | For neutralization |

| Ethyl Acetate (EtOAc) | - | As needed | - | Extraction Solvent |

| Anhydrous Sodium Sulfate | - | As needed | - | Drying Agent |

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromonicotinic acid (10.0 g, 49.5 mmol).

-

Reagent Addition: Add absolute ethanol (150 mL). Stir the suspension until the acid is partially dissolved.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2.5 mL) to the stirring suspension. An exotherm may be observed.

-

Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice (~200 g).

-

Neutralization: Carefully neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[6][7]

-

Purification: Purify the crude oil by vacuum distillation or silica gel column chromatography to obtain pure this compound.

Method Evaluation

| Advantages | Disadvantages |

| Inexpensive and readily available reagents[1] | Equilibrium-limited; requires driving conditions[2] |

| Simple procedure, suitable for large scale[5] | Harsh acidic conditions may not suit sensitive substrates |

| High atom economy | Relatively long reaction times and high temperatures |

Section 3: Method B - Thionyl Chloride Mediated Esterification

Principle and Mechanistic Insight

This method circumvents the equilibrium limitations of the Fischer esterification by first converting the carboxylic acid into a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂).[8] The reaction is often catalyzed by a drop of N,N-dimethylformamide (DMF), which forms the Vilsmeier reagent in situ, the true catalytic species. The byproducts of this activation step, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases and are easily removed.[8] The resulting 6-bromonicotinoyl chloride is then treated with ethanol in a rapid and essentially irreversible reaction to furnish the desired ester.

Experimental Protocol

Table 2: Reagents and Materials for Thionyl Chloride Route

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |

| 6-Bromonicotinic Acid | 202.01 | 10.0 g | 49.5 | Starting Material |

| Thionyl Chloride (SOCl₂) | 118.97 | 7.2 mL (1.5 eq) | 74.3 | Chlorinating Agent |

| N,N-Dimethylformamide (DMF) | 73.09 | 2 drops | Catalytic | Catalyst |

| Dichloromethane (DCM) | - | 100 mL | - | Solvent |

| Absolute Ethanol (EtOH) | 46.07 | 25 mL | - | Reagent |

| Saturated NaHCO₃ (aq) | - | As needed | - | For neutralization |

Step-by-Step Procedure:

-

Acyl Chloride Formation: In a fume hood, suspend 6-bromonicotinic acid (10.0 g, 49.5 mmol) in dichloromethane (100 mL) in a round-bottom flask. Add catalytic DMF (2 drops).

-

SOCl₂ Addition: Slowly add thionyl chloride (7.2 mL, 74.3 mmol) to the suspension at room temperature. Vigorous gas evolution will be observed.

-

Reaction: Stir the mixture at room temperature for 1-2 hours, or until the solution becomes clear.[6]

-

Removal of Excess Reagent: Remove the solvent and excess thionyl chloride under reduced pressure.

-

Esterification: Re-dissolve the crude acyl chloride residue in fresh dichloromethane (50 mL) and cool the flask in an ice bath.

-

Ethanol Addition: Slowly add absolute ethanol (25 mL) to the cooled solution.

-

Completion and Work-up: Allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product as described in Method A.[6]

Method Evaluation

| Advantages | Disadvantages |

| High reactivity and typically high yields | Thionyl chloride is corrosive, toxic, and moisture-sensitive[8] |

| Irreversible reaction | Generates toxic gaseous byproducts (HCl, SO₂) |

| Fast reaction times | Two-step procedure |

Section 4: Method C - Steglich Esterification

Principle and Mechanistic Insight

The Steglich esterification is a powerful method for forming esters under exceptionally mild conditions, making it ideal for substrates with sensitive functional groups.[9][10] The reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent to activate the carboxylic acid.[11] This activation is catalyzed by 4-dimethylaminopyridine (DMAP). The DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer catalyst, intercepting the intermediate to form a highly reactive N-acylpyridinium salt, which is readily attacked by the alcohol.[10][12] The water molecule formed during the condensation is consumed by DCC, which converts to the insoluble N,N'-dicyclohexylurea (DCU) byproduct, driving the reaction forward.[9]

Caption: Key intermediates in the DMAP-catalyzed Steglich esterification.

Experimental Protocol

Table 3: Reagents and Materials for Steglich Esterification

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |

| 6-Bromonicotinic Acid | 202.01 | 5.0 g | 24.75 | Starting Material |

| Absolute Ethanol (EtOH) | 46.07 | 1.7 mL (1.5 eq) | 29.7 | Reagent |

| DCC | 206.33 | 5.6 g (1.1 eq) | 27.2 | Coupling Agent |

| DMAP | 122.17 | 302 mg (0.1 eq) | 2.48 | Catalyst |

| Dichloromethane (DCM) | - | 100 mL | - | Solvent |

Step-by-Step Procedure:

-

Reaction Setup: To a solution of 6-bromonicotinic acid (5.0 g, 24.75 mmol), ethanol (1.7 mL, 29.7 mmol), and DMAP (302 mg, 2.48 mmol) in dry dichloromethane (100 mL), cool the flask to 0 °C in an ice bath.

-

DCC Addition: Add a solution of DCC (5.6 g, 27.2 mmol) in DCM (20 mL) dropwise to the cooled, stirring solution.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

-

Work-up: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Method Evaluation

| Advantages | Disadvantages |

| Very mild reaction conditions (room temp, neutral pH)[9] | Reagents are more expensive |

| Excellent for sterically hindered or acid/base sensitive substrates[10][11] | DCC is a potent skin sensitizer |

| High yields are common | Removal of DCU byproduct can be challenging |

Section 5: Comparative Analysis and Selection Criteria

The optimal synthetic route is contingent on the specific needs of the researcher. The table below provides a comparative summary to aid in this decision-making process.

Table 4: Summary of Synthetic Methodologies

| Parameter | Fischer Esterification | Thionyl Chloride Route | Steglich Esterification |

| Conditions | Harsh (Strong acid, heat) | Moderate (Room temp) | Mild (Room temp)[9] |

| Reagent Safety | Moderate (Conc. H₂SO₄) | High Hazard (SOCl₂) | Moderate (DCC is an allergen) |

| Cost | Low | Low-Moderate | High |

| Typical Yield | Good to Excellent | Excellent | Excellent |

| Scalability | Excellent | Good (Requires gas handling) | Moderate (Byproduct removal) |

| Best Suited For | Large-scale, robust substrates | Rapid synthesis, high yields | Sensitive, complex substrates |

Conclusion

The synthesis of this compound from 6-bromonicotinic acid can be effectively achieved through several distinct methodologies. For large-scale, cost-effective production where the substrate is robust, the classic Fischer-Speier esterification remains a viable and straightforward option. When high reactivity and yield are paramount, and appropriate safety measures are in place, the thionyl chloride route provides a rapid and reliable pathway. For research-scale synthesis, particularly when dealing with precious or functionally complex substrates, the mild and highly efficient Steglich esterification offers unparalleled control and compatibility. By understanding the causal principles and practical considerations behind each method, the modern researcher is well-equipped to select and execute the optimal synthesis for their specific drug development and discovery objectives.

References

-

Wikipedia. (2023). Steglich esterification. [Link]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

-

Javaid, S., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Institutes of Health (NIH). [Link]

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Wikipedia. (2023). Fischer–Speier esterification. [Link]

-

NROChemistry. (n.d.). Fischer Esterification: Mechanism & Examples. [Link]

-

Chemistry LibreTexts. (2023). Fischer Esterification. [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

The Organic Chemistry Tutor. (2024). Fischer Esterification | Mechanism + Easy TRICK! [Video]. YouTube. [Link]

-

Christensen, J. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules. [Link]

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Mthis compound CAS#: 26218-78-0 [amp.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Steglich esterification - Wikipedia [en.wikipedia.org]

- 10. Steglich Esterification [organic-chemistry.org]

- 11. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

Ethyl 6-bromonicotinate: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Introduction: The Strategic Importance of a Versatile Pyridine Building Block

In the landscape of modern drug discovery and materials science, functionalized heterocyclic scaffolds are of paramount importance. Among these, the pyridine ring system is a ubiquitous motif found in numerous blockbuster pharmaceuticals and agrochemicals. Ethyl 6-bromonicotinate (CAS No. 132334-98-6) has emerged as a particularly valuable and versatile building block for researchers and process chemists.[1] Its structure, featuring an electron-deficient pyridine ring activated by an ester and possessing a strategically placed bromine atom, makes it an ideal substrate for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth exploration of the physical and chemical properties of this compound. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and field-proven insights required to effectively utilize this key intermediate. We will delve into its synthesis, reactivity, spectral characteristics, and safe handling protocols, moving beyond a simple recitation of facts to explain the causality behind experimental choices and to provide robust, self-validating methodologies.

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical properties is the foundation of its effective use in the laboratory, informing choices regarding purification, storage, and reaction setup. While some specific physical constants for this compound are not widely published, its properties can be reliably inferred from available data and comparison with close structural analogs like Mthis compound.[2]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 132334-98-6 | [1] |

| Molecular Formula | C₈H₈BrNO₂ | [1][3] |

| Molecular Weight | 230.06 g/mol | [1][3] |

| Appearance | Solid, Semi-solid, or lump | |

| Melting Point | Data not available; likely a low-melting solid. The analogous methyl ester melts at 106-110 °C. | |

| Boiling Point | Data not available. | |

| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Dioxane, DMF); limited solubility in water. | [4] |

| Storage | Store under an inert atmosphere at room temperature. |

Synthesis of this compound

The most direct and reliable synthesis of this compound is achieved through the esterification of its corresponding carboxylic acid, 6-bromonicotinic acid. While various esterification methods exist, the conversion of the carboxylic acid to an acyl chloride intermediate followed by reaction with ethanol offers a high-yielding and clean transformation, avoiding the equilibrium limitations of direct Fischer esterification. This approach is well-documented for the analogous methyl ester and is directly adaptable.[5][6]

Protocol 2.1: Synthesis via Acyl Chloride Intermediate

This two-step, one-pot procedure is a robust method for preparing this compound on a laboratory scale. The causality is clear: oxalyl chloride is a superior reagent for creating the acyl chloride as its byproducts (CO, CO₂, HCl) are gaseous and easily removed, driving the reaction to completion.

Step-by-Step Methodology:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a gas outlet connected to a scrubber), add 6-bromonicotinic acid (10.1 g, 50 mmol) and dichloromethane (DCM, 100 mL).

-

Acyl Chloride Formation: Add a catalytic amount of N,N-dimethylformamide (DMF, 3-4 drops). Slowly add oxalyl chloride (5.5 mL, 65 mmol, 1.3 equiv) to the suspension via a dropping funnel over 15 minutes at room temperature.

-

Expertise & Experience: Vigorous gas evolution will be observed. The catalytic DMF forms the Vilsmeier reagent in situ, which is the active species that facilitates the conversion to the acyl chloride.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.

-

Solvent Removal: Remove the DCM and excess oxalyl chloride under reduced pressure using a rotary evaporator. This step is critical to ensure the complete removal of the volatile acid chloride precursor.

-

Esterification: Re-dissolve the crude acyl chloride residue in dry DCM (50 mL). In a separate flask, prepare a solution of absolute ethanol (15 mL, ~250 mmol, 5 equiv) and triethylamine (8.4 mL, 60 mmol, 1.2 equiv) in dry DCM (50 mL).

-

Addition and Reaction: Cool the acyl chloride solution to 0 °C in an ice bath. Add the ethanol/triethylamine solution dropwise over 20 minutes. The triethylamine acts as an acid scavenger for the HCl generated during the esterification.

-

Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or recrystallization.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is anchored in its identity as a heteroaryl halide. The carbon-bromine bond at the 6-position is an excellent handle for forming new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. This reactivity allows for the facile introduction of diverse molecular fragments, a cornerstone of modern medicinal chemistry.[4][7]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for C-C bond formation.[8] this compound is an ideal substrate, as the electron-withdrawing nature of the pyridine ring and the ester group facilitates the rate-limiting oxidative addition step of the catalytic cycle.[9]

This protocol describes a representative coupling to form Ethyl 6-phenylnicotinate.

Step-by-Step Methodology:

-

Reagent Preparation: In an oven-dried Schlenk flask, combine this compound (1.15 g, 5.0 mmol), phenylboronic acid (732 mg, 6.0 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 3.18 g, 15.0 mmol, 3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, such as Pd₂(dba)₃ (92 mg, 0.1 mmol, 2 mol%), and a phosphine ligand, such as XPhos (143 mg, 0.3 mmol, 6 mol%).

-

Trustworthiness: The use of a pre-catalyst and a well-defined ligand ensures reproducible results. The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for promoting both the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times.[10]

-

-

Solvent Addition and Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Add degassed 1,4-dioxane (20 mL) and degassed water (5 mL) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL). Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.

-

Purification: Wash the filtrate with water (30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography on silica gel to afford the desired product.

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of aryl amines from aryl halides.[7] This reaction is synthetically crucial as aryl amine moieties are prevalent in pharmaceuticals. This compound serves as an excellent electrophile for this transformation.

This protocol details a typical procedure for coupling a secondary cyclic amine.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.15 g, 5.0 mmol), a palladium pre-catalyst such as Pd(OAc)₂ (22 mg, 0.1 mmol, 2 mol%), and a suitable ligand like BINAP (93 mg, 0.15 mmol, 3 mol%).

-

Base and Reagents: Add a strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 2.44 g, 7.5 mmol, 1.5 equiv).

-

Expertise & Experience: The choice of base is critical. A strong base is required to deprotonate the amine or the intermediate palladium-amine complex, but it must not be nucleophilic enough to compete in side reactions. Sodium tert-butoxide is also a common choice.[11]

-

-

Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon). Repeat three times.

-

Solvent and Amine Addition: Add dry, degassed toluene (25 mL) via syringe, followed by morpholine (0.52 mL, 6.0 mmol, 1.2 equiv).

-

Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature, dilute with ethyl acetate (50 mL), and filter through a plug of silica gel, eluting with additional ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude material can be purified by flash column chromatography (hexane/ethyl acetate) to yield the pure product, Ethyl 6-morpholinonicotinate.

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Spectroscopic Analysis (Predicted)

While comprehensive, published spectra for this compound are scarce, its spectral characteristics can be accurately predicted based on its structure and data from analogous compounds such as Mthis compound and Ethyl nicotinate.[5][12][13]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | ~8.9 ppm (d, 1H): Proton at C2 (ortho to ring N, meta to Br). ~8.2 ppm (dd, 1H): Proton at C4 (meta to ring N and Br). ~7.7 ppm (d, 1H): Proton at C5 (ortho to Br, meta to ring N). ~4.4 ppm (q, 2H): Methylene protons (-O-CH₂ -CH₃). ~1.4 ppm (t, 3H): Methyl protons (-O-CH₂-CH₃ ). |

| ¹³C NMR | ~164 ppm: Carbonyl carbon (C =O). ~152 ppm: C6 (ipso-C attached to Br). ~150 ppm: C2 (CH ortho to ring N). ~140 ppm: C4 (CH meta to ring N). ~128 ppm: C5 (CH ortho to Br). ~125 ppm: C3 (ipso-C attached to ester). ~62 ppm: Methylene carbon (-O-CH₂ -CH₃). ~14 ppm: Methyl carbon (-O-CH₂-CH₃ ). |

| IR (Infrared) | ~1720-1730 cm⁻¹: Strong C=O stretch (ester). ~1580, 1470 cm⁻¹: Aromatic C=C ring stretches. ~1250-1300 cm⁻¹: C-O stretch. ~3000-3100 cm⁻¹: Aromatic C-H stretch. ~2850-2980 cm⁻¹: Aliphatic C-H stretch. |

| MS (Mass Spec) | M⁺ at m/z 229 and 231: Molecular ion peak showing the characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1). Key Fragments: m/z 184/186 (loss of ethoxy radical, •OCH₂CH₃), m/z 156/158 (loss of CO₂Et). |

Safety and Handling

As a halogenated organic compound, this compound must be handled with appropriate care in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors (P261).

-

Avoid contact with skin and eyes. In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

-

References

Sources

- 1. scbt.com [scbt.com]

- 2. Mthis compound CAS#: 26218-78-0 [m.chemicalbook.com]

- 3. aablocks.com [aablocks.com]

- 4. CAS 26218-78-0: 6-Bromonicotinic acid methyl ester [cymitquimica.com]

- 5. Mthis compound | 26218-78-0 [chemicalbook.com]

- 6. Mthis compound CAS#: 26218-78-0 [amp.chemicalbook.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. Ethyl nicotinate(614-18-6) 13C NMR spectrum [chemicalbook.com]

- 13. Ethyl nicotinate(614-18-6) 1H NMR spectrum [chemicalbook.com]

Navigating the Solubility Landscape of Ethyl 6-bromonicotinate: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 6-bromonicotinate (CAS 132334-98-6), a pivotal pyridine derivative in medicinal chemistry and organic synthesis.[1] As a nicotinic acid analog, its utility as a potential hypolipidemic agent and a versatile synthetic intermediate is well-recognized.[1] Understanding and quantifying its solubility is a critical determinant for its successful application, influencing reaction kinetics, purification strategies, and bioavailability in drug development. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes qualitative assessments based on its structural analogues and provides detailed, field-proven experimental protocols for the precise determination of its solubility in various solvent systems. This document is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively harness the potential of this compound.

Introduction: The Significance of Solubility in the Application of this compound

This compound, with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol , is a halogenated pyridine derivative that serves as a key building block in the synthesis of more complex molecules.[1] The interplay between the ethyl ester, the pyridine ring, and the bromine atom dictates its physicochemical properties, most notably its solubility. The solubility of a compound is not a static parameter; it is a function of the solute's structure and the solution's conditions, including pH, temperature, and the presence of co-solvents.

In the realm of drug discovery, poor solubility can impede intestinal absorption, leading to low oral bioavailability, and can also complicate in vitro assays, potentially masking a compound's true activity.[2] For synthetic chemists, solubility dictates the choice of reaction media, affects crystallization and purification processes, and influences overall yield and purity. Therefore, a thorough understanding and empirical determination of this compound's solubility is a prerequisite for its efficient and effective utilization.

Physicochemical Profile and Qualitative Solubility Assessment

Based on its chemical structure and data from analogous compounds such as mthis compound, a qualitative solubility profile for this compound can be predicted.[3] The presence of the ethyl ester group increases the lipophilicity of the molecule compared to its parent nicotinic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 132334-98-6 | [1] |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| Molecular Weight | 230.06 g/mol | [1] |

| Alternate Names | 6-Bromo Nicotinic Acid Ethyl Ester; 6-Bromo-3-pyridinecarboxylic Acid Ethyl Ester | [1] |

It is anticipated that this compound exhibits the following solubility characteristics:

-

High Solubility in Common Organic Solvents: Due to its organic nature, it is expected to be readily soluble in a range of common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, acetone, and tetrahydrofuran (THF).

-

Moderate Solubility in Polar Protic Solvents: Solubility in alcohols like methanol and ethanol is expected to be moderate.

-

Limited Solubility in Aqueous Media: The hydrophobic nature of the brominated pyridine ring and the ethyl group suggests poor solubility in water.

While these qualitative assessments provide a useful starting point, precise quantitative data is essential for reproducible and optimized experimental design. The following sections detail the methodologies for obtaining this critical data.

Quantitative Solubility Determination: Experimental Protocols

The determination of a compound's solubility can be approached from two perspectives: thermodynamic and kinetic solubility.

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature when the dissolved and undissolved solid are in equilibrium.[2][4] This is a critical parameter for understanding a compound's intrinsic solubility.

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after a supersaturated stock solution (typically in DMSO) is diluted into an aqueous buffer.[5][6][7] It is a high-throughput method often used in early drug discovery to identify potential solubility liabilities.[5][7]

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining equilibrium solubility.

Principle: An excess of the solid compound is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined analytically.

Experimental Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Accurately weigh approximately 5-10 mg of this compound into a glass vial.

-

Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, ethanol, ethyl acetate). Ensure there is an excess of undissolved solid.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) in preliminary experiments to confirm that equilibrium has been achieved.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw the supernatant and filter it through a syringe filter (e.g., a 0.45 µm PVDF or PTFE filter) to remove all undissolved particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Analyze the filtered saturated solution under the same conditions.

-

Determine the concentration of this compound in the saturated solution by interpolating its response from the calibration curve.

-

Protocol for Kinetic Solubility Determination (Nephelometry)

This high-throughput method is suitable for rapid screening of solubility in aqueous buffers.

Principle: A concentrated stock solution of the compound in DMSO is serially diluted in an aqueous buffer. The formation of a precipitate (due to the compound's low aqueous solubility) is detected by measuring the scattering of light (nephelometry).

Experimental Workflow:

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Methodology:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in 100% dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).

-

-

Plate Setup and Dilution:

-

In a clear-bottom 96-well or 384-well microtiter plate, add the aqueous buffer of choice (e.g., PBS, pH 7.4).

-

Add a small volume of the DMSO stock solution to the first row of wells to achieve the highest desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (typically ≤1%) to minimize its co-solvent effect.

-

Perform serial dilutions across the plate to create a range of concentrations.

-

-

Incubation:

-

Seal the plate and shake it at a constant temperature (e.g., 25°C) for a defined period, typically 1 to 2 hours. This allows for the precipitation of the compound from the supersaturated solution.

-

-

Detection of Precipitation:

-

Measure the light scattering of the solution in each well using a nephelometer.

-

The solubility limit is defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.

-

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 2: Example Data Table for Thermodynamic Solubility of this compound at 25°C

| Solvent | Dielectric Constant (20°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | 80.1 | [Experimental Value] | [Calculated Value] |

| Phosphate-Buffered Saline (pH 7.4) | ~80 | [Experimental Value] | [Calculated Value] |

| Ethanol | 24.6 | [Experimental Value] | [Calculated Value] |

| Acetone | 21.0 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 6.0 | [Experimental Value] | [Calculated Value] |

| Dichloromethane (DCM) | 9.1 | [Experimental Value] | [Calculated Value] |

| Dimethyl Sulfoxide (DMSO) | 47.0 | [Experimental Value] | [Calculated Value] |

Note: The dielectric constants are provided as a reference for solvent polarity.

Conclusion

While publicly available quantitative solubility data for this compound is scarce, this guide provides the necessary theoretical framework and practical, detailed protocols for its empirical determination. The choice between thermodynamic and kinetic solubility assays will depend on the specific research question and the stage of development. For foundational studies and process development, the robust shake-flask method for determining thermodynamic solubility is recommended. For high-throughput screening in early drug discovery, kinetic solubility assays provide a rapid and valuable assessment. By applying the methodologies outlined herein, researchers can generate the precise solubility data required to unlock the full potential of this compound in their scientific endeavors.

References

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

protocols.io. In-vitro Thermodynamic Solubility. [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781-1787. [Link] (Note: This is a representative authoritative source for the principles described, not a direct source for the specific protocols which are generalized best practices).

-

Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced drug delivery reviews, 59(7), 546-567. [Link] (Note: This is a representative authoritative source for the principles described).

Sources

- 1. scbt.com [scbt.com]

- 2. evotec.com [evotec.com]

- 3. CAS 26218-78-0: 6-Bromonicotinic acid methyl ester [cymitquimica.com]

- 4. In-vitro Thermodynamic Solubility [protocols.io]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of Ethyl 6-bromonicotinate

This technical guide provides an in-depth analysis of the essential spectroscopic data required for the unequivocal identification and quality assessment of Ethyl 6-bromonicotinate (CAS No: 132334-98-6), a key building block in pharmaceutical and agrochemical research. By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a vital resource for researchers, scientists, and drug development professionals.

Molecular Structure and Overview

This compound, with the molecular formula C₈H₈BrNO₂, is a substituted pyridine derivative. The presence of the bromine atom, the aromatic ring, and the ethyl ester functionality gives rise to a unique spectroscopic fingerprint, which is crucial for its structural confirmation and purity analysis. Understanding this fingerprint is the first step in ensuring the integrity of subsequent synthetic transformations.

Below is the chemical structure with IUPAC numbering for unambiguous referencing in the spectral analysis sections.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. The spectrum of this compound is characterized by three distinct aromatic proton signals and the classic quartet-triplet pattern of an ethyl group.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~8.95 | Doublet of doublets (dd) | 1H | ~2.4, 0.8 | H2 |

| ~8.18 | Doublet of doublets (dd) | 1H | ~8.4, 2.4 | H4 |

| ~7.55 | Doublet of doublets (dd) | 1H | ~8.4, 0.8 | H5 |

| ~4.40 | Quartet (q) | 2H | ~7.1 | H10 (-OCH₂CH₃) |

| ~1.41 | Triplet (t) | 3H | ~7.1 | H11 (-OCH₂CH₃) |

Note: These chemical shifts are predicted based on data from the analogous compound, Mthis compound, and standard ethyl ester values. Actual experimental values may vary slightly.[1]

Interpretation and Causality:

-

Aromatic Protons (H2, H4, H5): The protons on the pyridine ring are significantly deshielded (shifted downfield) due to the ring's aromaticity and the electron-withdrawing nature of the nitrogen atom and the ester group.

-

H2 is the most deshielded proton as it is positioned between two electron-withdrawing groups: the ring nitrogen and the ester at C3. It appears as a doublet of doublets due to coupling with H4 (meta-coupling, ~2.4 Hz) and H5 (para-coupling, ~0.8 Hz).

-

H4 shows coupling to both H5 (ortho-coupling, ~8.4 Hz) and H2 (meta-coupling, ~2.4 Hz).

-

H5 is ortho-coupled to H4 (~8.4 Hz) and para-coupled to H2 (~0.8 Hz).

-

-

Ethyl Ester Protons (H10, H11): These protons exhibit a classic ethyl pattern.

-

The -OCH₂- protons (H10) are adjacent to an oxygen atom, which deshields them to ~4.40 ppm. They are split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4).

-

The -CH₃ protons (H11) are further from the electronegative oxygen and appear upfield at ~1.41 ppm. They are split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3).

-

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32, to achieve adequate signal-to-noise.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound will show eight distinct signals.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~164.5 | C7 (C=O) | Carbonyl carbon, highly deshielded. |

| ~152.0 | C2 | Aromatic C-H adjacent to N. |

| ~145.0 | C6 | Aromatic carbon bonded to Br, deshielded. |

| ~140.0 | C4 | Aromatic C-H. |

| ~128.5 | C5 | Aromatic C-H. |

| ~127.0 | C3 | Aromatic carbon bonded to the ester group. |

| ~62.0 | C10 (-OCH₂) | Aliphatic carbon bonded to oxygen. |

| ~14.2 | C11 (-CH₃) | Aliphatic methyl carbon. |

Note: These are estimated chemical shifts based on known substituent effects on pyridine and ethyl benzoate systems.[2][3]

Interpretation and Causality:

-

Carbonyl Carbon (C7): The ester carbonyl carbon is the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.

-

Aromatic Carbons (C2-C6): These carbons resonate in the typical aromatic region (120-155 ppm). The specific shifts are influenced by the nitrogen atom, the bromo-substituent, and the ester group. The carbon bearing the bromine (C6) and the carbon adjacent to the nitrogen (C2) are expected to be significantly downfield.

-

Aliphatic Carbons (C10, C11): The methylene carbon (C10) is deshielded by the attached oxygen atom, appearing around 62 ppm. The terminal methyl carbon (C11) is the most upfield signal, as expected for a saturated alkyl carbon.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Use a 100 MHz (or corresponding field strength) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: ~240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 512-1024 scans are typically required to obtain a good signal-to-noise ratio.

-

-

Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic (Pyridine ring) |

| ~2980-2850 | Medium | C-H Stretch | Aliphatic (Ethyl group) |

| ~1725 | Strong | C=O Stretch | Ester |

| ~1580, ~1470 | Medium-Strong | C=C / C=N Stretch | Aromatic Ring |

| ~1250 | Strong | C-O Stretch (acyl-O) | Ester |

| ~1100 | Strong | C-O Stretch (O-alkyl) | Ester |

| ~1020 | Medium | C-Br Stretch | Aryl Bromide |

Interpretation and Causality:

The IR spectrum of this compound is dominated by three strong, characteristic peaks, a pattern often seen in esters.[4][5]

-

C=O Stretch: A very strong and sharp absorption band around 1725 cm⁻¹ is the most prominent feature, unequivocally indicating the presence of the ester carbonyl group. Its position is slightly lower than a typical aliphatic ester due to conjugation with the aromatic ring.

-

C-O Stretches: Two strong bands are expected for the C-O bonds of the ester. The acyl-O stretch (C-O adjacent to the carbonyl) appears at a higher wavenumber (~1250 cm⁻¹) than the O-alkyl stretch (~1100 cm⁻¹).

-

Aromatic and Aliphatic Stretches: The regions above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H) confirm the presence of both parts of the molecular structure. The C=C and C=N ring stretching vibrations appear in the 1600-1450 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid or liquid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply the sample and lower the pressure arm to ensure good contact.

-

Collect the sample spectrum.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-